CNX-1351

Overview

Description

CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). It has shown significant potential in cancer therapy due to its ability to selectively inhibit PI3Kα, which plays a crucial role in cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNX-1351 involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:

Formation of the thieno[3,2-d]pyrimidine core: This is typically achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

Functionalization: Introduction of the indazole and morpholine groups through nucleophilic substitution reactions.

Final assembly: Coupling of the functionalized thieno[3,2-d]pyrimidine with a piperazine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

CNX-1351 primarily undergoes covalent binding reactions with its target enzyme, PI3Kα. This involves the formation of a covalent bond between the compound and a specific cysteine residue in the active site of the enzyme .

Common Reagents and Conditions

The key reagents involved in the synthesis of this compound include thiophene derivatives, nitrogen-containing precursors, indazole, morpholine, and piperazine derivatives. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Major Products

The major product of the reactions involving this compound is the final compound itself, which is a highly selective inhibitor of PI3Kα. Other products may include various intermediates formed during the synthesis process .

Scientific Research Applications

Table 1: Summary of CNX-1351's Mechanism of Action

| Feature | Description |

|---|---|

| Target | Phosphoinositide 3-kinase alpha (PI3Kα) |

| Selectivity | Isoform-selective; does not affect PI3Kβ, γ, or δ |

| Covalent Modification | Targets Cys862 |

| IC50 | 6.8 nM |

In Vitro Studies

Research indicates that this compound effectively inhibits PI3Kα-dependent signaling pathways in various cancer cell lines. For instance, studies show that this compound leads to significant antiproliferative effects in cell lines with mutated and constitutively activated PI3Kα, with GI50 values also below 100 nM .

Case Study: SKOV3 Cell Line

In experiments involving the SKOV3 ovarian cancer cell line, this compound demonstrated a long-lasting inhibition of PI3Kα signaling. This was confirmed through washout experiments, where the effects persisted even after the removal of the compound, highlighting its potential as a therapeutic agent .

In Vivo Studies

The biological impact of this compound was further validated using animal models. A covalent probe (CNX-1220) was employed to investigate the duration of occupancy of this compound with PI3Kα in vivo. The findings indicated that this compound maintains its binding to PI3Kα over extended periods, suggesting its potential for long-term therapeutic applications .

Table 2: Summary of In Vitro and In Vivo Findings

| Study Type | Cell Line/Model | Observations |

|---|---|---|

| In Vitro | SKOV3 | Significant antiproliferative effect (GI50 < 100 nM) |

| In Vivo | Mouse Models | Prolonged binding to PI3Kα; sustained inhibition |

Challenges and Considerations

Despite its selective action, this compound exhibits relatively poor in vitro potency compared to other compounds targeting similar pathways. This limitation necessitates ongoing research to refine its structure for better efficacy while minimizing off-target effects .

Mechanism of Action

CNX-1351 exerts its effects by covalently binding to the cysteine residue in the active site of PI3Kα, thereby inhibiting its kinase activity. This inhibition disrupts the PI3Kα signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling axis, which is critical for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Bimiralisib (PQR309): A pan-PI3K inhibitor that targets multiple isoforms of PI3K.

Alpelisib (BYL719): A selective PI3Kα inhibitor used in the treatment of breast cancer.

Copanlisib (BAY 80-6946): A PI3K inhibitor with activity against both PI3Kα and PI3Kδ.

Uniqueness

CNX-1351 is unique due to its high selectivity for PI3Kα, which minimizes off-target effects and enhances its therapeutic potential. Unlike pan-PI3K inhibitors, this compound specifically targets the PI3Kα isoform, reducing the likelihood of adverse effects associated with the inhibition of other PI3K isoforms .

Biological Activity

CNX-1351 is a targeted covalent inhibitor specifically designed to inhibit phosphoinositide 3-kinase alpha (PI3Kα), an enzyme implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, potency, and relevance in cancer treatment based on diverse scientific literature.

This compound covalently modifies PI3Kα at cysteine 862 (C862), a residue unique to this isoform, thereby inhibiting its activity. This selective targeting is crucial because it allows for the modulation of PI3Kα signaling without affecting other isoforms such as PI3Kβ, γ, and δ, which are not modified by this compound. The covalent bond formation is facilitated by the compound's electrophilic warhead that reacts with the thiol group of C862, leading to sustained inhibition of the kinase activity.

Potency and Efficacy

Research indicates that this compound exhibits potent inhibitory effects on PI3Kα-dependent cancer cell lines. The compound has an effective concentration (EC50) of less than 100 nM and a growth inhibition (GI50) also below 100 nM in various assays. However, it has been noted that this compound shows relatively poor in vitro and cellular potency compared to other compounds developed for similar purposes.

Comparative Potency Data

| Compound | Target | EC50 (nM) | GI50 (nM) |

|---|---|---|---|

| This compound | PI3Kα | <100 | <100 |

| Compound 19 | PI3Kα | <50 | <50 |

| Compound 22 | PI3Kβ | <30 | <30 |

Table 1: Comparative potency of this compound with other inhibitors targeting PI3K isoforms.

In Vitro Studies

In vitro studies utilizing mass spectrometry and X-ray crystallography have confirmed the covalent modification of C862 by this compound. These studies demonstrated that while this compound effectively inhibits PI3Kα, it does not significantly affect the activity of other PI3K isoforms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Cell Line Studies : In experiments involving SKOV3 ovarian cancer cells, this compound was shown to inhibit PI3Kα-dependent signaling pathways effectively. The long-lasting inhibition observed in washout experiments suggests that this compound could provide sustained therapeutic effects in vivo .

- Comparative Analysis : A study compared this compound with other covalent inhibitors targeting distal cysteines. It was found that while this compound has unique properties as a selective inhibitor, its overall efficacy was lower than newer compounds designed with enhanced warhead reactivity .

- Mechanistic Insights : Another investigation into the structure-activity relationship (SAR) of this compound highlighted its chemical features which limit its suitability for lead optimization processes. This research emphasizes the need for further modifications to enhance its potency and therapeutic index .

Properties

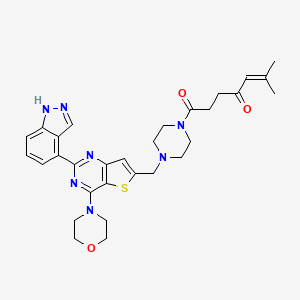

IUPAC Name |

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNUPKDFXMWRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?

A: this compound achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that this compound specifically inhibits PI3Kα while sparing other isoforms. []

Q2: How does the covalent binding of this compound impact its activity in biological systems?

A: The covalent nature of the interaction between this compound and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes this compound from reversible inhibitors and underscores its potential for therapeutic applications.

Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?

A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by this compound, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.